molecular formula C9H10BrNO B1620726 1-(2-Amino-4-bromophenyl)propan-1-one CAS No. 36372-62-0

1-(2-Amino-4-bromophenyl)propan-1-one

Cat. No. B1620726
CAS RN: 36372-62-0
M. Wt: 228.09 g/mol
InChI Key: AGLYBVSXCJCLLJ-UHFFFAOYSA-N
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Description

1-(2-Amino-4-bromophenyl)propan-1-one is a chemical compound with the CAS Number: 36372-62-0 . It has a molecular weight of 228.09 .


Molecular Structure Analysis

The molecular structure of 1-(2-Amino-4-bromophenyl)propan-1-one can be represented by the formula C9H10BrNO . More detailed structural analysis would require specific spectroscopic techniques .

Scientific Research Applications

  • Pharmaceutical Research

    • The compound “1-(2-Amino-4-bromophenyl)propan-1-one” is a type of indole derivative . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .
    • Unfortunately, the specific methods of application or experimental procedures, including any relevant technical details or parameters, were not provided in the source .
    • The outcomes of these applications vary widely depending on the specific derivative and its biological activity .
  • Anticancer Research

    • A similar compound, “1-(4-Bromophenyl)propan-1-one”, has been found to have anticancer activity in cervical cancer .
    • The specific methods of application or experimental procedures, including any relevant technical details or parameters, were not provided in the source .
    • The outcomes of these applications are currently being studied as a potential treatment for cancer .
  • Chemical Synthesis

    • This compound is often used as a building block in chemical synthesis . It’s available for purchase from various chemical suppliers, indicating its use in laboratory settings .
    • The specific methods of application or experimental procedures, including any relevant technical details or parameters, were not provided in the source .
    • The outcomes of these applications can vary widely depending on the specific synthesis process .
  • Synthetic Cathinones

    • Synthetic cathinones are a type of designer drug that are often used recreationally . They are structurally similar to amphetamines and have similar effects .
    • The specific methods of application or experimental procedures, including any relevant technical details or parameters, were not provided in the source .
    • The outcomes of these applications can vary widely depending on the specific synthetic cathinone and its effects .
  • Material Science

    • This compound could potentially be used in the field of material science . As a chemical building block, it could be used in the synthesis of new materials with unique properties .
    • The specific methods of application or experimental procedures, including any relevant technical details or parameters, were not provided in the source .
    • The outcomes of these applications can vary widely depending on the specific synthesis process and the properties of the resulting material .
  • Forensic Science

    • In the field of forensic science, this compound could potentially be used in the identification and analysis of synthetic cathinones in seized materials . Synthetic cathinones are a type of designer drug that are often used recreationally .
    • The specific methods of application or experimental procedures, including any relevant technical details or parameters, were not provided in the source .
    • The outcomes of these applications can vary widely depending on the specific synthetic cathinone and its effects .

properties

IUPAC Name

1-(2-amino-4-bromophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLYBVSXCJCLLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385392
Record name 1-(2-amino-4-bromophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-4-bromophenyl)propan-1-one

CAS RN

36372-62-0
Record name 1-(2-amino-4-bromophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M AlTarabeen, A Hassan Aly… - … für Naturforschung C, 2015 - degruyter.com
Chemical investigation of an unknown marine sponge, which was collected in the Gulf of Aqaba (Jordan), afforded a new brominated alkaloid 3-amino-1-(2-amino-4-bromophenyl)…
Number of citations: 10 www.degruyter.com
I und Strukturaufklärung - docserv.uni-duesseldorf.de
Nature represents an endless source for bioactive molecules. These natural products have provided a considerable value to the pharmaceutical industry over the past fifty years (Mishra…
Number of citations: 3 docserv.uni-duesseldorf.de
H Aly, C Francis, P Hemphill - Zeitschrift für Naturforschung C, 2015 - De Gruyter
Number of citations: 0
MSM AlTarabeen - 2015 - docserv.uni-duesseldorf.de
Viele der Meeresschwämme sind immer noch nur geringfügig erforscht und repräsentieren daher eine viel versprechende Quelle neuer Sekundärmetabolite mit pharmakologischem …
Number of citations: 0 docserv.uni-duesseldorf.de

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